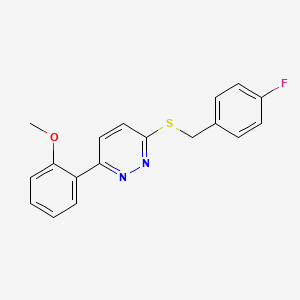

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

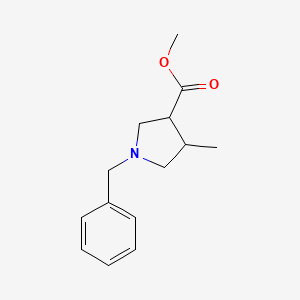

3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine, also known as FBTMP, is a chemical compound that belongs to the pyridazine family. It is an important molecule that has been extensively studied for its potential applications in scientific research. FBTMP has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Applications De Recherche Scientifique

Interaction with Central Nervous System and Benzodiazepine Receptors

Research shows that compounds similar to 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine have been synthesized and tested for their ability to interact with central nervous system activities, particularly in their capacity to inhibit GABA-stimulated 3H-diazepam binding to rat brain plasma membranes. These studies demonstrate the potential significance of such compounds in neuropharmacology, especially in understanding and potentially manipulating GABAergic transmission in the brain (Barlin, Davies, Ireland, & Ngu, 1989).

Inhibition Properties on Viral Replication

Another research avenue explored the use of biphenyl derivatives of imidazo[1,2-b]pyridazine, closely related to the compound , for inhibiting the replication of viruses like the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This signifies the compound's potential in antiviral therapy and its role in the development of new treatments for viral infections (Enguehard-Gueiffier et al., 2013).

Anticonvulsant Activity

Analogues of imidazo[4,5-d]pyridazine, structurally related to this compound, have been synthesized and tested for their anticonvulsant activity. This suggests the potential use of these compounds in the treatment or management of seizure disorders (Kelley et al., 1995).

Potential Anti-Lung Cancer Activity

Related compounds have been investigated for their potential anti-lung cancer activities. For instance, fluoro substituted benzo[b]pyran derivatives have shown anticancer activity against human cancer cell lines, which opens possibilities for the use of similar compounds in cancer therapy (Hammam et al., 2005).

Herbicidal Activities

There is also research into the herbicidal activities of pyridazine derivatives. This suggests potential agricultural applications of such compounds in managing unwanted vegetation or as part of integrated pest management strategies (Xu et al., 2012).

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c1-22-17-5-3-2-4-15(17)16-10-11-18(21-20-16)23-12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGJGPITJUBOBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816366 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2362782.png)

![(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine](/img/structure/B2362786.png)

![N-(2-methoxy-5-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2362787.png)

![N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2362788.png)